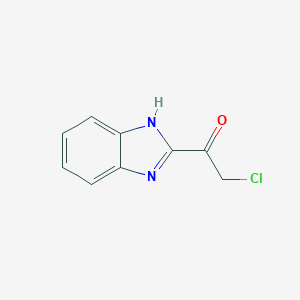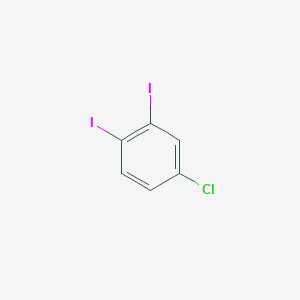
4-Chloro-1,2-diiodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1,2-diiodobenzene (CIDB) is an organic compound with the chemical formula C6H3ClI2. It is a halogenated aromatic compound that is widely used in scientific research due to its unique properties. CIDB is a white crystalline powder that is soluble in organic solvents such as chloroform, benzene, and toluene.
作用机制
4-Chloro-1,2-diiodobenzene acts as a halogen bond donor due to the presence of iodine and chlorine atoms. It forms halogen bonds with electron-rich atoms such as nitrogen, oxygen, and sulfur. The halogen bond is a weak non-covalent interaction that plays a crucial role in molecular recognition and binding. 4-Chloro-1,2-diiodobenzene can form halogen bonds with proteins and enzymes, which can affect their activity and function.
Biochemical and Physiological Effects:
4-Chloro-1,2-diiodobenzene has been shown to exhibit various biochemical and physiological effects. It can inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-Chloro-1,2-diiodobenzene can also inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell division. Furthermore, it can interact with DNA and RNA, which can affect their structure and function.
实验室实验的优点和局限性
4-Chloro-1,2-diiodobenzene has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for long periods. However, 4-Chloro-1,2-diiodobenzene has some limitations. It is toxic and can cause harm to humans and animals if not handled properly. Furthermore, it is not very soluble in water, which can limit its use in aqueous environments.
未来方向
There are several future directions for research on 4-Chloro-1,2-diiodobenzene. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its interaction with proteins and enzymes to gain a better understanding of its mechanism of action. Furthermore, the development of new synthesis methods for 4-Chloro-1,2-diiodobenzene can lead to the discovery of new compounds with unique properties.
Conclusion:
In conclusion, 4-Chloro-1,2-diiodobenzene is a halogenated aromatic compound that is widely used in scientific research. It has unique properties that make it useful as a starting material for the synthesis of various organic compounds and as a probe to study the binding affinity of proteins and enzymes to halogenated aromatic compounds. 4-Chloro-1,2-diiodobenzene has several advantages for lab experiments, but it also has some limitations. Future research on 4-Chloro-1,2-diiodobenzene can lead to the discovery of new therapeutic agents and the development of new synthesis methods for halogenated aromatic compounds.
合成方法
4-Chloro-1,2-diiodobenzene can be synthesized using various methods, including the Sandmeyer reaction, the Finkelstein reaction, and the Ullmann reaction. The Sandmeyer reaction involves the use of copper(I) chloride and sodium nitrite to convert 4-chloro-1,2-diaminobenzene to 4-Chloro-1,2-diiodobenzene. The Finkelstein reaction involves the use of sodium iodide and 4-chloro-1,2-diiodobenzene to produce 4-Chloro-1,2-diiodobenzene. The Ullmann reaction involves the use of copper powder and 4-chloro-1,2-diiodobenzene to generate 4-Chloro-1,2-diiodobenzene.
科学研究应用
4-Chloro-1,2-diiodobenzene is widely used in scientific research due to its unique properties. It is used as a starting material for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. 4-Chloro-1,2-diiodobenzene is also used as a reagent in organic synthesis to introduce iodine and chlorine atoms into organic molecules. Furthermore, it is used as a probe to study the binding affinity of proteins and enzymes to halogenated aromatic compounds.
属性
CAS 编号 |
1608-45-3 |
|---|---|
产品名称 |
4-Chloro-1,2-diiodobenzene |
分子式 |
C6H3ClI2 |
分子量 |
364.35 g/mol |
IUPAC 名称 |
4-chloro-1,2-diiodobenzene |
InChI |
InChI=1S/C6H3ClI2/c7-4-1-2-5(8)6(9)3-4/h1-3H |
InChI 键 |
WOTDERBDCYWTRX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)I)I |
规范 SMILES |
C1=CC(=C(C=C1Cl)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



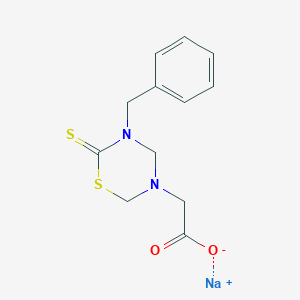
![1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-](/img/structure/B159306.png)

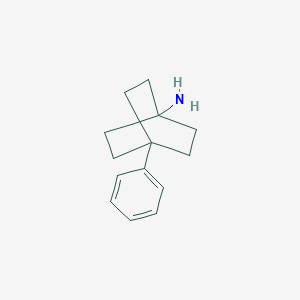
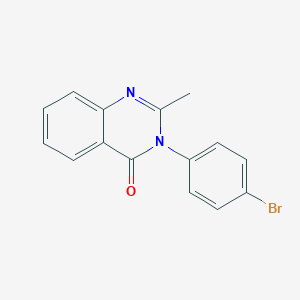
![3-[(4-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B159314.png)

![N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine](/img/structure/B159321.png)

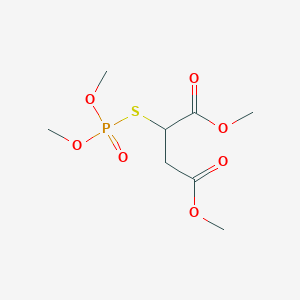
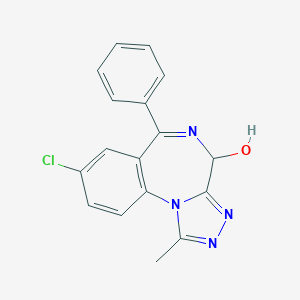
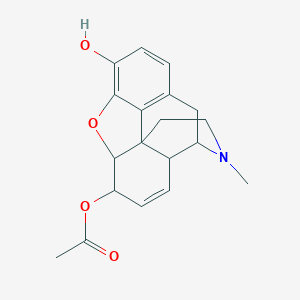
![7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid](/img/structure/B159330.png)
